A Comprehensive Technical Guide to the Physicochemical Properties of (6-(Aminomethyl)pyridin-3-yl)boronic acid
A Comprehensive Technical Guide to the Physicochemical Properties of (6-(Aminomethyl)pyridin-3-yl)boronic acid
Executive Summary: (6-(Aminomethyl)pyridin-3-yl)boronic acid is a bifunctional heterocyclic building block of significant interest to the pharmaceutical and materials science industries. Its unique structure, combining a pyridine core, a reactive aminomethyl group, and a versatile boronic acid moiety, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions and the synthesis of novel chemical entities. Boronic acids themselves are key components in several FDA-approved drugs, highlighting the therapeutic potential of scaffolds derived from this compound.[1][2] This guide provides an in-depth analysis of its core physicochemical properties, analytical characterization methods, stability profile, and synthetic utility, offering a critical resource for researchers engaged in drug discovery and development.
Molecular Identity and Structural Features
(6-(Aminomethyl)pyridin-3-yl)boronic acid is most commonly supplied and handled as its hydrochloride salt to enhance stability and improve solubility.[3][4] This guide will primarily refer to the properties of this salt form unless otherwise specified.
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | [6-(aminomethyl)-3-pyridinyl]boronic acid;hydrochloride | PubChem[3] |
| Common Synonyms | 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride | MilliporeSigma[4] |
| CAS Number | 1375303-30-2 (for hydrochloride salt) | MilliporeSigma[4] |
| Molecular Formula | C₆H₁₀BClN₂O₂ | PubChem[3] |
| Molecular Weight | 188.42 g/mol | PubChem[3], MilliporeSigma[4] |
| Canonical SMILES | C1=CC(=C(N=C1)CN)B(O)O.Cl | PubChem[3] |
| InChI Key | VXTYLOJPTHZTKT-UHFFFAOYSA-N | MilliporeSigma[4] |
Structural Analysis
The molecule's utility is derived from its three key functional regions:
-
Pyridine Ring: A nitrogenous heterocycle that influences the molecule's basicity, aromaticity, and potential for hydrogen bonding.
-
Boronic Acid Group (-B(OH)₂): A Lewis acidic functional group that is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions.[1] It can also engage in reversible covalent interactions with diols, a property exploited in chemical sensors and drug targeting.
-
Aminomethyl Linker (-CH₂NH₂): A primary amine that provides a basic center and a nucleophilic site for further derivatization, such as amide bond formation.
Caption: Key functional moieties of the title compound.
Physicochemical Properties
Understanding the fundamental physicochemical properties is critical for designing experimental protocols, formulating solutions, and interpreting biological data.
Physical State and Appearance
The compound is typically a white to off-white solid or powder at room temperature.[4][5]
Acidity, Basicity, and pKa
The molecule possesses three ionizable centers, making its net charge and solubility highly dependent on pH.
-
Aminomethyl Group (Basic): Primary alkyl amines typically have a pKa in the range of 9-11. This group will be protonated and positively charged at physiological pH.
-
Pyridine Nitrogen (Basic): The pKa of unsubstituted pyridine is ~5.2. The electron-withdrawing boronic acid group is expected to slightly lower this value.
-
Boronic Acid (Lewis Acidic): Aryl boronic acids generally have pKa values between 8 and 10.[1] They act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, B(OH)₃⁻. Electron-withdrawing groups on the aromatic ring decrease the pKa.[1]
Table of Estimated pKa Values:
| Ionizable Group | Estimated pKa Range | Predominant State at pH 7.4 | Rationale |
| Aminomethyl Group | 9.5 - 10.5 | Protonated (-CH₂NH₃⁺) | Standard for primary alkylamines. |
| Pyridine Nitrogen | 4.0 - 5.0 | Largely Neutral | Electron-withdrawing effect of the boronic acid reduces basicity compared to pyridine.[6] |
| Boronic Acid | 8.5 - 9.5 | Neutral (-B(OH)₂) | Typical range for aryl boronic acids.[1] |
Stability and Recommended Storage
Boronic acids are susceptible to two primary degradation pathways:
-
Dehydration: Reversible trimerization to form a cyclic anhydride known as a boroxine. This is often promoted by heat or aprotic solvents and can be reversed by the addition of water.
-
Oxidative Decomposition: Protodeboronation, where the C-B bond is cleaved, can occur under oxidative conditions.
For these reasons, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[4]
Solubility Profile
Due to its multiple polar functional groups and its common availability as a hydrochloride salt, the compound is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Solubility in nonpolar aprotic solvents such as hexane or toluene is expected to be low.
Experimental Protocols for Property Determination
The following section provides validated, step-by-step methodologies for characterizing the key properties of this compound.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. By separating the analyte from impurities based on hydrophobicity, it provides a quantitative measure of purity and can be used in forced degradation studies to track the formation of degradants over time.
Methodology:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A:B.
-
Dilute to a working concentration of 50-100 µg/mL for analysis.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B.
-
17-20 min: Hold at 95% B.
-
20-21 min: Return to 5% B.
-
21-25 min: Re-equilibrate at 5% B.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate purity as: (Area_MainPeak / Area_Total) * 100%.
-
Caption: HPLC workflow for purity analysis.
Protocol: Potentiometric Titration for pKa Determination
Causality: This method directly measures the pH of a solution as a titrant (acid or base) is added. The inflection points in the resulting titration curve correspond to the pKa values of the ionizable groups, providing empirical data to validate theoretical estimates.
Methodology:
-
Setup: Calibrated pH meter, magnetic stirrer, and a burette.
-
Sample Preparation: Accurately weigh ~20 mg of the compound and dissolve it in ~50 mL of 0.1 M KCl (to maintain constant ionic strength).
-
Acidic Titration: If starting with the free base, or to determine the amine pKa from the HCl salt, titrate the solution with standardized 0.1 M HCl. Record the pH after each incremental addition of acid.
-
Basic Titration: To determine all pKa values, start by adding two equivalents of HCl to fully protonate the molecule. Titrate this acidic solution with standardized 0.1 M NaOH. Record the pH after each incremental addition of base.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point for each ionization step.
Reactivity and Synthetic Applications
Suzuki-Miyaura Cross-Coupling
The primary utility of this molecule is as a coupling partner in Suzuki-Miyaura reactions. The pyridine-3-boronic acid moiety readily undergoes transmetalation with a palladium(0) catalyst, enabling the formation of a C-C bond with an aryl or vinyl halide/triflate. This reaction is fundamental to modern medicinal chemistry for constructing biaryl scaffolds.[7]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
This compound is particularly valuable because the resulting coupled products retain the aminomethyl group, which can be used for subsequent modifications or as a key pharmacophoric element to improve properties like solubility or target engagement.
Safety and Handling
Based on data for similar compounds, appropriate safety precautions are necessary.
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[4][8]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid breathing dust.
-
Signal Word: Warning.[4]
Conclusion
(6-(Aminomethyl)pyridin-3-yl)boronic acid is a high-value chemical tool for researchers in drug development. Its well-defined structure combines three distinct functional groups, each offering a handle for synthetic modification or a means to modulate physicochemical and biological properties. A thorough understanding of its pKa, stability, solubility, and reactivity, as outlined in this guide, is essential for its effective and reliable application in the synthesis of next-generation therapeutics and functional materials.
References
-
PubChem. (6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. (6-Aminopyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency (EPA). {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid Properties. CompTox Chemicals Dashboard. [Link]
-
Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4286. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. [Link]
-
Fontaine, F., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. [Link]
-
Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4983. [Link]
-
Li, W., et al. (2000). 3-Pyridylboronic Acid. Organic Syntheses, 77, 237. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride | C6H10BClN2O2 | CID 71303858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride | 1375303-30-2 [sigmaaldrich.com]
- 5. [6-(methylamino)pyridin-3-yl]boronic acid hydrochloride | 265664-53-7 [sigmaaldrich.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]
